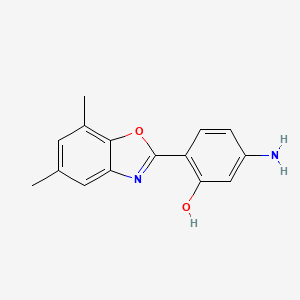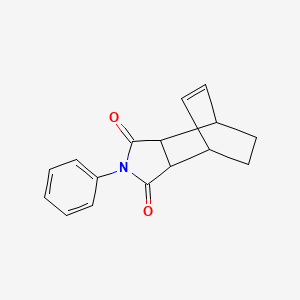![molecular formula C19H16FN3O3 B15012594 7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15012594.png)
7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a hydrazinyl group at the 7th position, making it a potent antibacterial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Hydrazinylation: The hydrazinyl group is introduced at the 7th position using a hydrazine derivative under controlled conditions.
Phenylmethylidene Introduction: The phenylmethylidene group is introduced through a condensation reaction with benzaldehyde.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinolone derivatives with modified functional groups.
Reduction Products: Compounds with altered hydrazinyl groups.
Substitution Products: Derivatives with different substituents at the 6th position.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinolone derivatives.
Biology: Studied for its antibacterial properties and mechanism of action.
Medicine: Investigated for potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norfloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: A widely used fluoroquinolone with potent antibacterial activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Uniqueness
1-ETHYL-6-FLUORO-4-OXO-7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific hydrazinyl and phenylmethylidene groups, which enhance its antibacterial properties and make it a valuable compound for research and potential therapeutic use.
Eigenschaften
Molekularformel |
C19H16FN3O3 |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H16FN3O3/c1-2-23-11-14(19(25)26)18(24)13-8-15(20)16(9-17(13)23)22-21-10-12-6-4-3-5-7-12/h3-11,22H,2H2,1H3,(H,25,26)/b21-10+ |
InChI-Schlüssel |
QKQWGPDOUYDQFD-UFFVCSGVSA-N |
Isomerische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N/N=C/C3=CC=CC=C3)F)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)NN=CC3=CC=CC=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012512.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15012516.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012525.png)
![2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline](/img/structure/B15012530.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)
![Ethyl 3-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B15012555.png)

![4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)



![4-(3-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012582.png)
